

Understanding MS049 and PRMT Inhibition

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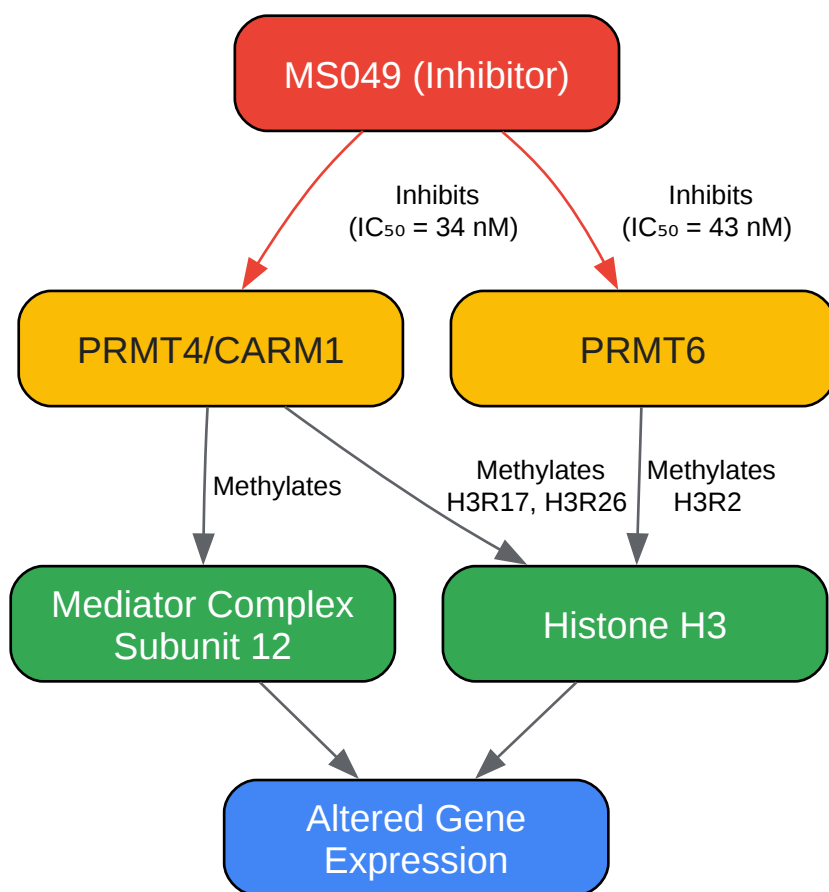
Compound Focus: MS049

CAS No.: 1502816-23-0

Cat. No.: S536357

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MS049 is a potent and selective chemical probe, functioning as a dual inhibitor of two protein arginine methyltransferases (PRMTs), **PRMT4 (also known as Coactivator-associated arginine methyltransferase 1 or CARM1)** and **PRMT6** [1] [2] [3]. These enzymes play key roles in epigenetic regulation by modifying histone and non-histone proteins [4]. The diagram below illustrates the simplified signaling pathway and biological consequences of inhibiting these targets.



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Diagram Title: PRMT4/6 Inhibition by **MS049**

Quantitative Profile of MS049

The core activity data for **MS049** against various PRMTs is summarized in the table below.

Table 1: Inhibitory Activity (IC₅₀) of MS049 Against PRMT Family Members [1] [2] [3]

Target	IC ₅₀ Value	Selectivity Notes
PRMT4 (CARM1)	34 nM	Primary target; >300-fold selective over PRMT1 and PRMT3.
PRMT6	43 nM	Primary target.

Target	IC ₅₀ Value	Selectivity Notes
PRMT8	1.6 μM (1600 nM)	>30-fold less potent than for PRMT4/6.
Other PRMTs (e.g., PRMT1, PRMT3, PRMT5, PRMT7)	>10 μM	Minimal to no inhibition at tested concentrations, demonstrating excellent selectivity.

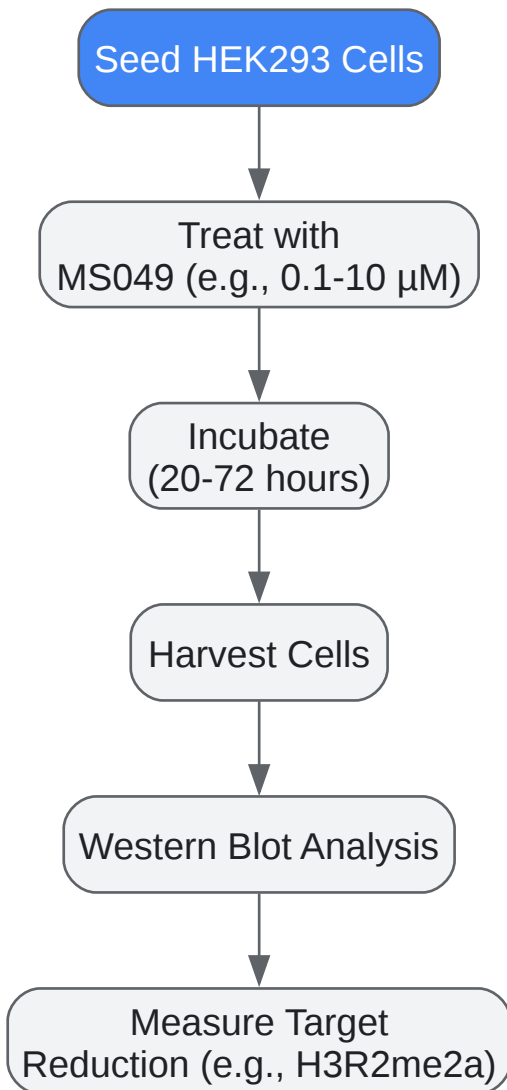
The effects of **MS049** have also been confirmed in cellular models. The table below summarizes key findings from cell-based assays.

Table 2: Cellular Activity of MS049 in HEK293 Cells [2] [3] [5]

Cellular Readout	Experimental Result	Incubation Time
H3R2me2a Reduction	IC ₅₀ = 0.97 ± 0.05 μM	20 hours
Med12-Rme2a Reduction	IC ₅₀ = 1.4 ± 0.1 μM	72 hours
Cell Viability (Confluency)	No significant impact at concentrations up to 50 μM	96 hours

Experimental Workflow for Cellular Assays

The following diagram outlines a typical experimental protocol for assessing the cellular effects of **MS049**, based on methodologies from the search results [1] [2] [3].



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Diagram Title: Cellular Assay Workflow for **MS049**

Key Methodology Details:

- **Cell Culture:** HEK293 cells are typically maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) [1] [3].
- **Treatment:** Cells are treated with a range of **MS049** concentrations (e.g., from 0.1 μM to 50 μM) for a defined period.
- **Analysis:** The effects are most commonly analyzed by **Western Blot** to detect changes in methylation levels of specific histone (H3R2me2a) and non-histone (Med12) substrates [2].
- **Viability Assessment:** Cell viability can be monitored using live-cell imaging systems (e.g., IncuCyte) to track confluency, ensuring that observed effects are not due to cytotoxicity [1] [3].

Research Context and Comparison Considerations

MS049 is recognized as a high-quality chemical probe due to its **potency and exceptional selectivity** across a broad panel of epigenetic targets, including other PRMTs, lysine methyltransferases (PKMTs), and demethylases (KDMs) [1] [3] [5]. Its primary research application is to specifically investigate the biological functions of PRMT4 and PRMT6.

For a complete comparison guide, I suggest you:

- **Consult specialized scientific databases** like the Structural Genomics Consortium (SGC) website, which is cited as a source for full characterization details [6].
- **Search for recent review articles** on PubMed or other scholarly databases using terms like "PRMT inhibitor review" or "CARM1 inhibitor comparison" to find summarized data on alternative compounds.
- **Check patent literature and conference abstracts** from major cancer research or chemical biology meetings, where comparisons of novel inhibitors are often presented.

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References

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